molecular formula C6H11Cl3 B1608755 1,1,1-Tris(chloromethyl)propane CAS No. 82925-88-0

1,1,1-Tris(chloromethyl)propane

Cat. No.: B1608755
CAS No.: 82925-88-0
M. Wt: 189.5 g/mol
InChI Key: NFSVHDXSWICLTR-UHFFFAOYSA-N
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Description

1,1,1-Tris(chloromethyl)propane is an organic compound with the molecular formula C6H11Cl3. It is a chlorinated hydrocarbon that contains three chloromethyl groups attached to a propane backbone. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Tris(chloromethyl)propane can be synthesized through the chlorination of 1,1,1-trimethylpropane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the methyl groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tris(chloromethyl)propane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted propanes with different functional groups.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1,1,1-Tris(chloromethyl)propane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,1,1-tris(chloromethyl)propane involves its reactivity towards nucleophiles. The chloromethyl groups are highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also participate in oxidation and reduction reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Tris(chloromethyl)propane is unique due to its three chloromethyl groups attached to a propane backbone, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo various types of reactions, including substitution, oxidation, and reduction, makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-chloro-2,2-bis(chloromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl3/c1-2-6(3-7,4-8)5-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSVHDXSWICLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393720
Record name 1,1,1-Tris(chloromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82925-88-0
Record name 1,1,1-Tris(chloromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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